molecular formula C18H13NO7 B2894130 (Z)-methyl 2-((2-(3-nitrobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate CAS No. 673446-19-0

(Z)-methyl 2-((2-(3-nitrobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate

Cat. No. B2894130
CAS RN: 673446-19-0
M. Wt: 355.302
InChI Key: SIRLQAWYAPSIAA-PXNMLYILSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through reactions involving benzaldehydes and other precursors . For example, a symmetric small molecule fluorescent chemosensor based on 3-nitrobenzaldehyde was synthesized by the reaction of ethylenediamine with 3-nitrobenzaldehyde in methanol .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not described in the sources I found. Such properties would depend on the exact structure of the compound .

Scientific Research Applications

Organic Synthesis and Catalysis

Studies on related nitrobenzylidene compounds highlight their role in organic synthesis, particularly in the formation of complex molecular structures. For instance, the synthesis of nitrobenzylidene derivatives involves oxidative and condensation reactions, showcasing the compound's utility in building heterocyclic frameworks and exploring novel chemical transformations (Askam & Keeks, 1969). Such methodologies are crucial for creating pharmacologically active molecules and materials with unique properties.

Materials Science

In materials science, nitrobenzylidene derivatives have been incorporated into complex metal complexes, demonstrating potential applications in catalysis and materials synthesis. For example, mono- and dinuclear Ni(II) complexes constructed from quinazoline-type ligands, which share structural motifs with nitrobenzylidene compounds, exhibit interesting spectroscopic, electrochemical, and antimicrobial properties (Chai et al., 2017). These complexes could serve as models for developing new materials with specific functions, such as catalytic activity or antimicrobial effects.

Biochemistry and Pharmacology

While excluding drug use and dosage, the research on related compounds provides a basis for understanding biochemical interactions and pharmacological effects. For instance, Schiff bases and their metal complexes, derived from similar structural frameworks, have shown antibacterial activity, suggesting the potential of nitrobenzylidene derivatives in bioactive material development (Chohan, Scozzafava, & Supuran, 2003).

properties

IUPAC Name

methyl 2-[[(2Z)-2-[(3-nitrophenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13NO7/c1-24-17(20)10-25-13-5-6-14-15(9-13)26-16(18(14)21)8-11-3-2-4-12(7-11)19(22)23/h2-9H,10H2,1H3/b16-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIRLQAWYAPSIAA-PXNMLYILSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)COC1=CC2=C(C=C1)C(=O)C(=CC3=CC(=CC=C3)[N+](=O)[O-])O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)COC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC(=CC=C3)[N+](=O)[O-])/O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13NO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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